molecular formula C19H15N5O2 B14446559 Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 78818-67-4

Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-

Cat. No.: B14446559
CAS No.: 78818-67-4
M. Wt: 345.4 g/mol
InChI Key: DFNLSHMKMVGJCG-UHFFFAOYSA-N
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Description

Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- is an organic compound with the molecular formula C19H15N5O2. This compound is characterized by the presence of a diazene group, a nitrophenyl group, and a phenylhydrazono group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- typically involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with phenylhydrazine in the presence of an oxidizing agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of nitroso and azo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitrophenyl group.

    Nitrobenzene: Contains a nitro group but lacks the diazene and phenylhydrazono groups.

    Phenylhydrazine: Contains the hydrazine group but lacks the diazene and nitrophenyl groups.

Uniqueness

Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]- is unique due to the presence of both the diazene and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

78818-67-4

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N'-(3-nitroanilino)-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C19H15N5O2/c25-24(26)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20-16-10-5-2-6-11-16/h1-14,21H

InChI Key

DFNLSHMKMVGJCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3

Origin of Product

United States

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